molecular formula C19H22N4O4S B2659063 1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894053-38-4

1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2659063
CAS No.: 894053-38-4
M. Wt: 402.47
InChI Key: QFBZJHBHMZDIDJ-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic dihydropyrimidine derivative intended for research and development purposes. Dihydropyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. Related structural analogs have been explored for their potential as antibacterial agents, showcasing the promise of this class of compounds in addressing multidrug-resistant bacterial strains . Furthermore, complex pyrimidine-fused systems are investigated for diverse applications, including serving as inhibitors for enzymes like dihydrofolate reductase and as potential candidates in anticancer research . This compound features a complex structure incorporating a phenyl carboxamide and a tetrahydrofuran-containing side chain, which may be key to its interaction with biological targets. Researchers can utilize this chemical in high-throughput screening assays, as a building block in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-23-18(26)15(17(25)22-13-6-3-2-4-7-13)11-21-19(23)28-12-16(24)20-10-14-8-5-9-27-14/h2-4,6-7,11,14H,5,8-10,12H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBZJHBHMZDIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCC2CCCO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a pyrimidine core structure and various functional groups, including an amide, thioether, and ketone, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N4O4SC_{19}H_{21}N_{4}O_{4}S, with a molecular weight of approximately 416.5 g/mol. The presence of the tetrahydrofuran moiety suggests enhanced solubility and reactivity, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₉H₂₁N₄O₄S
Molecular Weight416.5 g/mol
CAS NumberNot specified

Biological Activities

Preliminary studies indicate that compounds structurally similar to 1-methyl-6-oxo derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Compounds within this class have shown potential as antibacterial agents, inhibiting bacterial growth by targeting key metabolic pathways.
  • Antiviral : Some pyrimidine derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.
  • Antitumor : Research has suggested that certain analogs can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase and other critical enzymes in nucleotide synthesis, which is vital for both microbial and tumor cell survival .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • In Vitro Studies : A study evaluating the inhibitory effects of related pyrimidine compounds on bacterial growth reported IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent activity against various strains .
  • In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of these compounds, demonstrating significant reductions in tumor size and improved survival rates in treated groups compared to controls.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For example, the presence of thioether functionalities has been linked to increased binding affinity for target enzymes .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique aspects of 1-methyl-6-oxo derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Methylbenzyl 3-pyrimidinaminePyrimidine base with methyl groupAntibacterialLacks thioether functionality
2-Oxo-thiazolidine derivativesThiazolidine coreAntidiabeticDifferent heterocyclic structure
1,4-DihydropyrimidinesSimilar pyrimidine ringAntiviral propertiesVarying substituents on nitrogen

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrimidine compounds exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds similar to 1-methyl-6-oxo derivatives have been explored for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Several studies have demonstrated the effectiveness of pyrimidine derivatives against bacterial and fungal infections, suggesting that this compound may possess similar antimicrobial capabilities .
  • Anti-inflammatory Effects : Pyrimidine-based compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

Medicinal Applications

The applications of 1-methyl-6-oxo derivatives extend into several therapeutic areas:

  • Diabetes Management : Some pyrimidine derivatives have been identified as potent ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This suggests potential use in managing type 2 diabetes .
  • Neurological Disorders : Given the structural similarities with known anticonvulsants, there is potential for this compound to be developed as an anticonvulsant agent .
  • Antiviral Agents : The antiviral properties of related compounds indicate that this derivative could be explored for its efficacy against viral pathogens .

Synthesis and Derivatives

The synthesis of 1-methyl-6-oxo derivatives often involves multi-step processes that include cyclization and functional group modifications. Recent studies highlight synthetic pathways that yield high-affinity ligands for various biological targets, emphasizing the importance of structural modifications to enhance activity and selectivity .

Case Studies

Several case studies illustrate the efficacy of related compounds:

  • Antitumor Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Diabetes Research : Research involving PPAR gamma activators derived from pyrimidines showed improved glucose tolerance in diabetic mouse models, suggesting therapeutic potential for human diabetes treatment .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various pyrimidine derivatives, revealing that certain modifications significantly enhanced activity against resistant bacterial strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyrimidine derivative?

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, refluxing precursors (e.g., substituted pyrimidines, aldehydes, and amines) in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst is a common approach. Recrystallization from solvents like ethyl acetate-ethanol (3:2) yields pure crystals suitable for structural analysis . Similar protocols for analogous compounds emphasize controlling reaction time (8–10 hours) and temperature (reflux conditions) to optimize yields (~78%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent integration and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxo groups).
  • Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.
  • X-ray diffraction for unambiguous structural elucidation (see advanced questions for details) .

Q. How is the purity of the compound validated after synthesis?

Purity is assessed via HPLC (high-performance liquid chromatography) with UV detection and melting point analysis (e.g., 427–428 K for related pyrimidines). Recrystallization in ethyl acetate-ethanol mixtures ensures removal of unreacted precursors .

Advanced Research Questions

Q. What strategies are used to resolve structural ambiguities via X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to model hydrogen atoms in riding positions and analyze puckering in heterocyclic rings. For example, deviations of ~0.224 Å from the pyrimidine plane indicate a flattened boat conformation. Dihedral angles (e.g., 80.94° between fused rings) are calculated to assess molecular distortion .

Q. How can hydrogen bonding and crystal packing influence the compound’s stability?

Intermolecular interactions (e.g., C–H···O bonds) form chains or layers in the crystal lattice, as seen in bifurcated hydrogen bonds along the c-axis. These interactions are quantified using Mercury software with bond distances (2.5–3.0 Å) and angles (120–180°). Such analyses guide stability predictions under storage conditions .

Q. What catalytic methods enhance the efficiency of N-heterocycle synthesis for this compound?

Palladium-catalyzed reductive cyclization of nitroarenes/nitroalkenes using formic acid derivatives as CO surrogates is promising. This method avoids hazardous reagents and improves regioselectivity. For thioether linkages, optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hours) minimizes byproducts .

Q. How do substituents on the pyrimidine core affect reactivity and bioactivity?

  • The tetrahydrofuran-2-ylmethylamino group enhances solubility via hydrogen bonding.
  • The thioether bridge influences redox stability and metal coordination.
  • N-phenyl substitution modulates π-π stacking in biological targets. Structure-activity relationship (SAR) studies for analogs involve systematic substitution at C2, C4, and C6 positions, followed by in vitro assays (e.g., enzyme inhibition) .

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases).
  • ADMET prediction software (e.g., SwissADME) evaluates logP, bioavailability, and cytochrome P450 interactions .

Methodological Considerations

Q. How are reaction yields optimized in multi-step syntheses?

  • Stepwise monitoring : TLC or LC-MS at intermediate stages identifies incomplete reactions.
  • Catalyst screening : Transition metals (Pd, Cu) or organocatalysts improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. What protocols ensure reproducibility in crystal structure determination?

  • Crystallization conditions : Slow evaporation from ethyl acetate-ethanol (3:2) at 293 K.
  • Data collection : High-resolution (≤0.84 Å) datasets reduce refinement errors.
  • Validation tools : PLATON checks for missed symmetry and R-factor convergence (<0.06) .

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